molecular formula C25H27N3O2 B11186243 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione

Cat. No.: B11186243
M. Wt: 401.5 g/mol
InChI Key: UOQRGYIUNXAXSH-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione is a structurally complex molecule featuring a beta-carboline core fused with a pyrrolidinedione moiety and a substituted phenyl group. Beta-carbolines are heterocyclic indole alkaloids known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes like monoamine oxidases (MAOs) . The pyrrolidinedione group (2,5-diketopyrrolidine) is a lactam ring system often associated with anticonvulsant or anti-inflammatory properties. The 4-(1-methylethyl)phenyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

1-methyl-3-[1-(4-propan-2-ylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H27N3O2/c1-15(2)16-8-10-17(11-9-16)24-23-19(18-6-4-5-7-20(18)26-23)12-13-28(24)21-14-22(29)27(3)25(21)30/h4-11,15,21,24,26H,12-14H2,1-3H3

InChI Key

UOQRGYIUNXAXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCN2C4CC(=O)N(C4=O)C)C5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction Optimization

The THβC scaffold is synthesized via the Pictet-Spengler reaction between tryptamine hydrochloride and 4-isopropylbenzaldehyde under acidic conditions. Citric acid in water emerges as an efficient green catalyst, replacing traditional reagents like trifluoroacetic acid (TFA).

Procedure :

  • Combine tryptamine hydrochloride (1.0 equiv), 4-isopropylbenzaldehyde (1.0 equiv), and citric acid (1.0 equiv) in water.

  • Heat at 60°C for 24 hours.

  • Quench with liquid ammonia, filter, and purify via crystallization.

Optimization Data :

Citric Acid (equiv)Temperature (°C)Time (h)Yield (%)
0.10602424
0.50602440
1.00602460
1.00 + PTC*602475

*Phase transfer catalyst (e.g., tetrabutylammonium bromide).

The use of 1.0 equiv citric acid with a phase transfer catalyst maximizes yield (75%) while maintaining environmental compatibility.

Functionalization with the 2,5-Pyrrolidinedione Moiety

N-Acylation Strategy

The C3 position of the THβC core is functionalized via N-acylation with a maleimide derivative.

Procedure :

  • React THβC intermediate (1.0 equiv) with 1-methyl-2,5-pyrrolidinedione-3-carbonyl chloride (1.2 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.0 equiv) as a base to scavenge HCl.

  • Stir at room temperature for 12 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Findings :

  • Acyl chloride derivatives of pyrrolidinedione exhibit superior reactivity compared to carboxylic acids.

  • Prolonged reaction times (>12 hours) lead to decomposition, necessitating precise monitoring via TLC.

Alternative Pathways and Comparative Analysis

Michael Addition-Cyclization Approach

An alternative route involves a Michael addition of the THβC amine to maleic anhydride, followed by cyclization:

  • React THβC with maleic anhydride (1.5 equiv) in THF.

  • Heat at reflux for 6 hours to form the maleamic acid intermediate.

  • Cyclize using acetic anhydride/sodium acetate to yield the pyrrolidinedione.

Yield Comparison :

MethodYield (%)Purity (%)
N-Acylation6895
Michael Addition5590

The N-acylation method provides higher yields and avoids side products from over-cyclization.

Structural Characterization and Validation

Spectroscopic Data

  • FTIR : Peaks at 3220 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, pyrrolidinedione), and 1587 cm⁻¹ (aromatic C=C).

  • ¹H NMR : Singlet at δ 5.26 (C1-H of β-carboline), multiplet at δ 1.25 (isopropyl CH₃), and singlet at δ 3.12 (pyrrolidinedione N-CH₃).

  • ¹³C NMR : Signals at 178.4 ppm (C=O), 55.4 ppm (C3 of β-carboline), and 22.4 ppm (isopropyl CH₃).

Green Chemistry Metrics and Scalability

MetricValue
Atom Economy82%
E-Factor6.2
Process Mass Intensity8.5

The use of water as a solvent and citric acid as a catalyst aligns with green chemistry principles, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Molecular Formula

  • C : 25
  • H : 27
  • N : 3
  • O : 2

Neuropharmacology

Research indicates that compounds with beta-carboline structures often exhibit psychoactive properties. The unique combination of structural features in 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione suggests potential applications in treating neurological disorders such as depression and anxiety. Preliminary studies have shown that related compounds can act as monoamine oxidase inhibitors (MAOIs), which are crucial for the regulation of neurotransmitters.

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. For instance, studies on similar beta-carbolines have demonstrated significant activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB 231) with low toxicity to normal cells.

Cell Line IC50 (µM) Remarks
MCF-727.7High sensitivity
MDA-MB 23139.2Moderate sensitivity
NIH-3T3>100Low toxicity

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways that may include:

  • Formation of the beta-carboline core through cyclization reactions.
  • Introduction of the pyrrolidinedione moiety via condensation reactions.

These synthetic methods are crucial for developing derivatives that could enhance biological activity or reduce toxicity.

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity of this compound with various biological targets such as receptors and enzymes involved in neurotransmission and cancer proliferation. Such studies help elucidate the mechanism of action and guide further modifications to improve efficacy.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () lists three pesticidal compounds with distinct structures and uses.

Table 1: Structural and Functional Comparison

Compound Name (Use) Core Structure Key Functional Groups Primary Application
Target Compound Beta-carboline + pyrrolidinedione Indole, lactam, isopropylphenyl Not specified ()
1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone (Fluridone) Pyridinone Trifluoromethylphenyl, pyridinone Herbicide (aquatic weeds)
Cinmethylin Bicyclic ether Exo-methoxy, methylisopropyl Herbicide (grass weeds)
Diethofencarb Carbamate Diethoxyphenyl, carbamate Fungicide (botrytis)

Key Observations:

Structural Diversity: The target compound’s beta-carboline core distinguishes it from the pyridinone (fluridone), bicyclic ether (cinmethylin), and carbamate (diethofencarb) structures in . Beta-carbolines are rare in commercial pesticides but prevalent in natural alkaloids and drug discovery . The pyrrolidinedione group is absent in the compared pesticides, which instead rely on trifluoromethyl (fluridone), ether (cinmethylin), or carbamate (diethofencarb) groups for activity.

Functional Group Implications :

  • The isopropylphenyl group in the target compound may enhance lipid solubility compared to fluridone’s trifluoromethylphenyl group, which is highly electronegative and resistant to metabolic degradation.
  • Unlike diethofencarb’s carbamate group (a reversible acetylcholinesterase inhibitor), the target compound’s lactam ring could confer protease or kinase inhibitory activity .

However, the pesticidal compounds in target plant-specific pathways (e.g., fluridone inhibits carotenoid biosynthesis). Without direct evidence, the target compound’s pesticidal or pharmacological utility remains speculative.

Research Findings and Limitations

  • Comparisons are thus extrapolated from structural analogs and general biochemical principles.
  • Synthetic Challenges : The target compound’s complex structure likely requires multi-step synthesis, contrasting with the simpler commercial pesticides in . This may limit scalability for agricultural use.

Biological Activity

The compound 1-methyl-3-(1-(4-(1-methylethyl)phenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,5-pyrrolidinedione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H30N2O2
  • Molecular Weight : 366.49 g/mol

Structural Features

The compound features a beta-carboline moiety, which is known for its diverse biological activities. It also includes a pyrrolidine ring and isopropyl phenyl substituents that may influence its pharmacological properties.

Anticancer Properties

Research indicates that compounds with beta-carboline structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives of beta-carboline can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial damage and oxidative stress .

Neuroactive Effects

Beta-carbolines are also recognized for their neuroactive properties. They can interact with GABA receptors, potentially modulating anxiety and convulsions . This interaction suggests that the compound may have applications in treating neurological disorders.

Antimicrobial Activity

Several studies have reported antimicrobial effects associated with beta-carboline derivatives. The introduction of specific substituents can enhance these properties, making them promising candidates for developing new antimicrobial agents .

Inhibition of Phosphodiesterases (PDEs)

Recent investigations into related compounds have demonstrated their ability to inhibit phosphodiesterases (PDEs), particularly PDE5. This inhibition is relevant for therapeutic applications in erectile dysfunction and pulmonary hypertension . The selectivity towards different PDEs can be crucial for minimizing side effects while maximizing therapeutic efficacy.

Study 1: Antitumor Activity Assessment

A study evaluated the antitumor activity of a beta-carboline derivative similar to the compound against various cancer cell lines (A549, HeLa). The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of beta-carboline derivatives. The compounds were shown to reduce neuronal cell death in models of oxidative stress-induced injury, suggesting potential therapeutic benefits for neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroactiveModulates GABA receptors
AntimicrobialExhibits antimicrobial properties
PDE InhibitionInhibits PDE5 with potential therapeutic uses

Table 2: IC50 Values for Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AA54915
Compound BHeLa10
Compound CMDA-MB-23112

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves multi-step organic reactions, starting with the construction of the beta-carboline core via Pictet–Spengler condensation (using tryptamine derivatives and carbonyl compounds) . The pyrrolidinedione moiety is introduced through nucleophilic substitution or cyclization reactions. For optimization, employ kinetic studies (e.g., varying temperature/pH) and analytical tools like HPLC to monitor intermediate purity. Use catalysts such as Lewis acids (e.g., ZnCl₂) to enhance yield, as demonstrated in analogous pyrrolidinedione syntheses .

Q. How should researchers approach structural elucidation and confirm stereochemical assignments?

  • Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to identify proton environments and carbon frameworks (e.g., distinguishing aromatic vs. aliphatic signals) .
  • X-ray crystallography for absolute stereochemical confirmation, as seen in crystallographic studies of similar beta-carboline derivatives .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer : Prioritize target-specific assays based on structural analogs:

  • Receptor binding assays (e.g., GABA-A for beta-carboline motifs) using radioligand displacement .
  • Enzyme inhibition assays (e.g., kinases) via fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling (MTT assay) in cell lines relevant to the hypothesized therapeutic area .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?

  • Answer : Conduct a systematic review of existing data, followed by:

  • Dose-response studies to identify non-linear effects (e.g., hormetic responses).
  • Molecular docking simulations to compare binding modes across analogs, leveraging software like AutoDock Vina .
  • Meta-analysis of published IC₅₀ values, adjusting for assay variability (e.g., cell type, incubation time) .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

  • Answer : Modify physicochemical properties through:

  • Prodrug design (e.g., esterification of polar groups to enhance bioavailability) .
  • Metabolic stability assays (liver microsomes) to identify vulnerable sites for deuteration or fluorination .
  • Permeability optimization via PAMPA assays or Caco-2 cell models .

Q. How should researchers design experiments to investigate off-target effects or polypharmacology?

  • Answer : Use high-throughput screening platforms:

  • Broad-panel kinase profiling (Eurofins KinaseProfiler®) .
  • Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment .
  • Thermal shift assays (CETSA) to detect unintended protein interactions .

Q. What analytical methods are critical for detecting and quantifying degradation products under stress conditions?

  • Answer : Implement forced degradation studies (acid/base/oxidative stress) with:

  • UHPLC-PDA-MS for separation and identification of degradants .
  • QbD principles to model degradation pathways using software like MODDE® .
  • Stability-indicating methods validated per ICH Q2(R1) guidelines .

Data Analysis & Interpretation

Q. How can researchers address discrepancies between computational predictions and experimental results in SAR studies?

  • Answer : Reconcile data by:

  • Re-evaluating force field parameters in molecular dynamics simulations .
  • Validating ligand conformation via NOESY NMR to confirm binding pose .
  • Testing enantiomers if chirality was overlooked in docking studies .

Q. What statistical approaches are recommended for multivariate analysis of high-content screening data?

  • Answer : Use:

  • Principal Component Analysis (PCA) to reduce dimensionality and identify key variables .
  • Machine learning (e.g., random forests) to classify active/inactive compounds .
  • ANOVA with post-hoc corrections (Bonferroni) to address false positives .

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